2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-ethoxyphenyl)acetamide
Description
This compound features a benzo[d][1,3]dioxole moiety fused to an isoxazole ring, which is further linked to an N-(4-ethoxyphenyl)acetamide group. The benzo[d][1,3]dioxole (methylenedioxyphenyl) group is known for enhancing metabolic stability and binding affinity in pharmacophores due to its electron-rich aromatic system . The isoxazole ring, a five-membered heterocycle with oxygen and nitrogen atoms, contributes to hydrogen bonding and π-π stacking interactions in biological targets . The 4-ethoxyphenyl substituent on the acetamide group introduces hydrophobicity and steric bulk, which may influence pharmacokinetic properties such as membrane permeability and metabolic half-life .
Properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-2-24-16-6-4-14(5-7-16)21-20(23)11-15-10-18(27-22-15)13-3-8-17-19(9-13)26-12-25-17/h3-10H,2,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJJXKRPECZNIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Isoxazole Ring: This can be achieved through the reaction of benzo[d][1,3]dioxole with hydroxylamine hydrochloride and a suitable base to form the isoxazole intermediate.
Acetamide Formation: The intermediate is then reacted with 4-ethoxyphenylacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: Reduced forms of the isoxazole ring.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with enzymes or receptors, while the isoxazole ring can modulate biological pathways. The acetamide group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues with Varied Heterocyclic Cores
The benzo[d][1,3]dioxole moiety is a common feature in several analogs, but the heterocyclic core and acetamide substituents differ significantly:
Key Observations :
- The isoxazole core in the target compound distinguishes it from indazole () and triazole () analogs.
- The α-ketoamide group in derivatives introduces a reactive carbonyl, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols), unlike the non-ketonic acetamide in the target compound .
Role of the 4-Ethoxyphenyl Substituent
The 4-ethoxyphenyl group is shared with anti-proliferative indazole derivatives (). For example, 2-(4-Ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide demonstrated potent activity against cancer cell lines, suggesting the ethoxy group enhances cellular uptake or target engagement . In contrast, analogs with 4-methoxyphenyl () or furan-2-ylmethyl () substituents exhibit divergent bioactivities, highlighting the substituent’s critical role in modulating selectivity.
Biological Activity
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-ethoxyphenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article delves into its synthesis, biological evaluation, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes:
- Benzo[d][1,3]dioxole moiety : Known for its diverse biological activities.
- Isoxazole ring : Associated with various pharmacological properties.
- Ethoxyphenyl acetamide group : Enhances lipophilicity and potential receptor interactions.
Synthesis Overview
The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the isoxazole ring through cyclization.
- Introduction of the benzo[d][1,3]dioxole moiety via coupling reactions.
- Final acylation with 4-ethoxyphenylamine to yield the target compound.
Anticancer Properties
Recent studies have indicated that derivatives of benzodioxole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in Hep3B liver cancer cells .
| Compound | IC50 (mM) | Cell Line |
|---|---|---|
| 2a | 3.94 | Hep3B |
| 2b | 9.12 | Hep3B |
These findings suggest a correlation between the structural features of benzodioxole derivatives and their cytotoxic effects. The compound 2a demonstrated a strong inhibitory effect on the cell cycle progression at the G2-M phase, indicating its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it may exert significant activity against various bacterial strains, although specific data on this compound is limited. The presence of both isoxazole and benzo[d][1,3]dioxole rings is believed to contribute to its bioactivity by interacting with microbial targets.
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The compound may bind to specific enzymes or receptors involved in cancer cell proliferation or microbial survival.
- It could modulate signaling pathways that lead to apoptosis in cancer cells or inhibit metabolic processes in bacteria.
Case Studies
Several studies have highlighted the biological evaluation of benzodioxole derivatives:
- Cytotoxicity Assessment : In a study evaluating various benzodioxole derivatives, compounds similar to the target molecule were tested for cytotoxicity against Hep3B cells. Results indicated that certain derivatives displayed IC50 values significantly lower than conventional chemotherapeutics like Doxorubicin .
- Antioxidant Activity : The antioxidant potential was assessed using the DPPH assay, revealing that some synthesized compounds exhibited notable radical scavenging activity, suggesting additional therapeutic applications beyond anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
